REACTION_CXSMILES
|
[CH:1]([C:4](=[CH:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[O:6])([CH3:3])[CH3:2].C([O-])(O)=O.[Na+].N#N>[Pd].C(O)C>[CH:1]([CH:4]([CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[O:6])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C=O)=CCC(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the apparatus was connected with a graduated titration tube
|
Type
|
ADDITION
|
Details
|
filled with H2
|
Type
|
CUSTOM
|
Details
|
atmosphere pressure until the absorption of H2 reached calculation value
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C(C=O)CCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |